Cas no 7471-58-1 (Quinazolin-2-ol)
Quinazolin-2-ol Chemical and Physical Properties
Names and Identifiers
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- Quinazolin-2(1H)-one
- 2(1H)-Quinazolinone
- 2(3H)-Quinazolinone
- QUINAZOLIN-2-OL
- 1,2-Dihydroquinazoline-2-one
- 1H-Chinazolin-2-on
- 1H-quinazolin-2-one
- 2(1H)-Quinazolinone (6CI,8CI,9CI)
- benzopyrimidinone
- quinazolin-2-one
- Quinazoline-2-ol
- quinazoline-on
- QUINAZOLINONE
- 2,3-dihydroquinazolinone
- NSC401245
- AKOS006352067
- EN300-138507
- 2-hydroxy-quinazoline
- NSC-401245
- AVRPFRMDMNDIDH-UHFFFAOYSA-
- A847147
- (3H)-quinazolinone
- SCHEMBL10417
- AKOS000275075
- MB05981
- quinazolone
- hydroquinazolinone
- 2-hydroxyquinazoline
- 1,2-dihydroquinazolin-2-one
- Z1198176626
- CS-0085121
- J-504052
- FT-0689596
- DTXSID70901671
- F15801
- 2-Quinazolinol
- EH2YAC8MKV
- hydroxyquinazoline
- AKOS002254530
- J-524170
- 7471-58-1
- 2-Quinazolinone
- InChI=1/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
- Q18608850
- quinazoline, 2-hydroxy-
- STL227859
- DB-074867
- Quinazolin-2-ol
-
- MDL: MFCD08236271
- Inchi: 1S/C8H6N2O/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11)
- InChI Key: AVRPFRMDMNDIDH-UHFFFAOYSA-N
- SMILES: O=C1N=CC2C=CC=CC=2N1
Computed Properties
- Exact Mass: 146.04808
- Monoisotopic Mass: 146.048
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 200
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 41.5A^2
- XLogP3: 0.7
Experimental Properties
- Density: 1.31 g/cm3
- Boiling Point: 395ºC at 760mmHg
- Flash Point: 192.7ºC
- Refractive Index: 1.666
- PSA: 41.46
- LogP: 0.92310
Quinazolin-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189011888-1g |
Quinazolin-2(1H)-one |
7471-58-1 | 95% | 1g |
$442.38 | 2023-09-01 | |
| Alichem | A189011888-5g |
Quinazolin-2(1H)-one |
7471-58-1 | 95% | 5g |
$1365.52 | 2023-09-01 | |
| TRC | Q670125-10mg |
Quinazolin-2-ol |
7471-58-1 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | Q670125-50mg |
Quinazolin-2-ol |
7471-58-1 | 50mg |
$ 160.00 | 2022-06-03 | ||
| TRC | Q670125-100mg |
Quinazolin-2-ol |
7471-58-1 | 100mg |
$ 250.00 | 2022-06-03 | ||
| Chemenu | CM142205-1g |
Quinazolin-2(1H)-one |
7471-58-1 | 95% | 1g |
$410 | 2021-08-05 | |
| Chemenu | CM142205-5g |
Quinazolin-2(1H)-one |
7471-58-1 | 95% | 5g |
$1228 | 2021-08-05 | |
| Chemenu | CM142205-1g |
Quinazolin-2(1H)-one |
7471-58-1 | 95% | 1g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y0995279-5g |
2(1H)-Quinazolinone |
7471-58-1 | 95% | 5g |
$1630 | 2024-08-02 | |
| Apollo Scientific | OR959744-1g |
Quinazolin-2-ol |
7471-58-1 | 98% | 1g |
£435.00 | 2025-02-21 |
Quinazolin-2-ol Suppliers
Quinazolin-2-ol Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on Quinazolin-2-ol
Quinazolin-2-ol: A Comprehensive Overview
Quinazolin-2-ol, also known by its CAS number 7471-58-1, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the quinazoline family, which is a class of bicyclic aromatic compounds with a wide range of applications in drug discovery and material synthesis. The structure of quinazolin-2-ol consists of a benzene ring fused to a pyrimidine ring, with a hydroxyl group (-OH) attached at the 2-position of the pyrimidine ring.
The unique electronic properties and structural flexibility of quinazolin-2-ol make it an ideal starting material for synthesizing various quinazoline derivatives. Recent studies have highlighted its potential as a precursor for developing bioactive molecules, particularly in the realm of anticancer drug design. Researchers have demonstrated that certain derivatives of quinazolin-2-ol exhibit potent antiproliferative activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents.
In addition to its role in drug discovery, quinazolin-2-ol has found applications in the synthesis of advanced materials. For instance, its derivatives have been explored for use in organic light-emitting diodes (OLEDs) due to their excellent photoluminescence properties. Recent advancements in this area have focused on modifying the substituents on the quinazoline ring to enhance the efficiency and stability of OLEDs, paving the way for next-generation display technologies.
The synthesis of quinazolin-2-ol typically involves condensation reactions between carbonyl compounds and ammonia or ammonium salts. However, recent research has introduced more efficient and environmentally friendly methods, such as microwave-assisted synthesis and catalytic processes, to produce this compound on an industrial scale. These innovations have not only improved the yield but also reduced the environmental footprint associated with its production.
Beyond its direct applications, quinazolin-2-ol serves as a valuable tool in fundamental chemical research. Its ability to act as both an electron donor and acceptor makes it a versatile molecule for studying intermolecular interactions and electronic transitions. Recent studies have utilized this property to investigate charge transfer complexes and excited-state dynamics, contributing to our understanding of molecular behavior in complex systems.
In conclusion, quinazolin-2-ol, with its CAS number 7471-58-1, stands out as a multifaceted compound with diverse applications across various scientific disciplines. From drug discovery to materials science, its unique properties continue to inspire innovative research directions. As advancements in synthetic methodologies and computational modeling unfold, the potential of this compound is expected to expand further, making it a cornerstone in future scientific endeavors.
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